

Application Notes and Protocols for Bay 2416964 in Cell Culture Assays

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Compound of Interest

Compound Name: Bay 2416964

Cat. No.: B2698469

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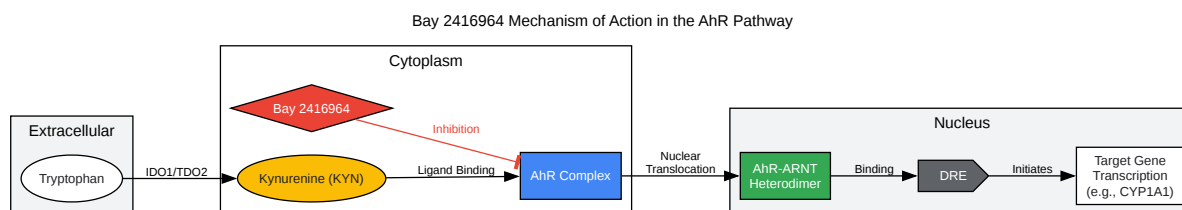
For Researchers, Scientists, and Drug Development Professionals

Introduction

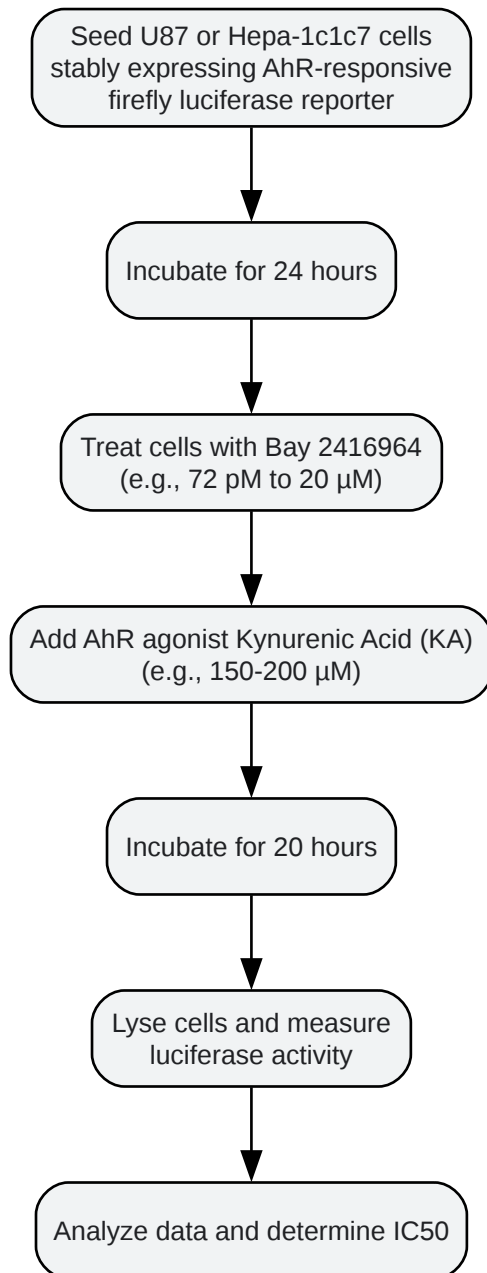
Bay 2416964 is a potent and selective small molecule antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2][3] The AhR is a ligand-activated transcription factor involved in regulating immune responses, and its activation in the tumor microenvironment can lead to immunosuppression.[4][5] **Bay 2416964** exerts its effect by inhibiting the nuclear translocation of AhR, thereby blocking the transcription of target genes such as Cytochrome P450 1A1 (CYP1A1). These application notes provide detailed protocols for utilizing **Bay 2416964** in various cell culture assays to study its effects on cancer cells and immune cells.

Mechanism of Action: AhR Signaling Pathway

The tryptophan metabolic pathway plays a crucial role in tumor immune resistance through the production of kynurenine (KYN), which acts as an endogenous ligand for AhR. Upon binding to ligands like KYN or kynurenic acid (KA), the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription. **Bay 2416964** competitively inhibits this process, leading to a restoration of immune cell function and enhanced anti-tumor responses.



Luciferase Assay Workflow



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